molecular formula C15H13ClN2O3 B3868464 2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide

2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide

Cat. No. B3868464
M. Wt: 304.73 g/mol
InChI Key: NXSONABIEADQDJ-RQZCQDPDSA-N
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Description

2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Schiff base hydrazide and has a molecular formula of C15H14ClN3O3.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide varies depending on its application. In medicine, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory and anti-microbial activities by inhibiting the production of inflammatory cytokines and disrupting the cell membrane of microorganisms. In agriculture, it acts as a herbicide and insecticide by inhibiting the activity of enzymes involved in plant growth and insect metabolism.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce the size of tumors, decrease inflammation, and inhibit the growth of microorganisms. In agriculture, it has been shown to inhibit the growth of weeds and pests. However, the compound also has some limitations in terms of toxicity and environmental impact.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to synthesize. It is also versatile and can be used in various applications. However, one limitation is that it is toxic and requires proper handling and disposal. It also has limitations in terms of solubility and stability.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide. In medicine, further studies can be conducted to determine the optimal dosage and administration method for treating various diseases. In agriculture, research can be conducted to develop safer and more effective herbicides and insecticides. In material science, the compound can be used as a precursor for the synthesis of new organic compounds with unique properties. Overall, the study of 2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide has the potential to lead to significant advancements in various fields.

Scientific Research Applications

2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, it has been used as a herbicide and insecticide. In material science, it has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-4-6-14(7-5-12)21-10-15(20)18-17-9-11-2-1-3-13(19)8-11/h1-9,19H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSONABIEADQDJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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